4-(2-Acetoxyphenyl)-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Polymer Synthesis and Properties
4-(2-Acetoxyphenyl)-1-butene has been utilized in the synthesis of new conjugated polymers and polyradicals with significant spin concentration, such as in the creation of Poly(3-phenylgalvinoxylthiophene). This polymer, characterized by a quinoid chromophore, exhibits reversible color changes attributed to its anion and radical forms. It has been shown to possess notable electrical conductivity and paramagnetic properties, making it an intriguing subject for materials science and electronics research (Miyasaka, Yamazaki, & Nishide, 2001). Another polymer, Poly[3-(3',5'-di-tert-butyl-4'-acetoxyphenyl)thiophene], also synthesized via oxidative polymerization, exhibits extended π-conjugation and independently reversible redox of the phenolate and thiophene residue under alkaline conditions, signifying its potential for diverse applications (Miyasaka, Yamazaki, Tsuchida, & Nishide, 2000).
Reaction Mechanisms and Synthesis Pathways
The compound has been instrumental in understanding the solvolysis reactions and nucleophilic addition mechanisms, such as the conversion of 2-methoxy-2-phenyl-3-butene to various products, shedding light on the dynamics of tertiary allylic carbocations in solvolysis reactions. This research offers crucial insights into the reaction pathways and intermediate states, pivotal for synthetic chemistry (Jia, Ottosson, Zeng, & Thibblin, 2002).
Organic Synthesis and Catalysis
Research into the hydroformylation of 1,4-diacetoxy-2-butene has highlighted the synthesis of significant industrial compounds such as 1,4-diacetoxy-2-formyl butane, a key intermediate for Vitamin A synthesis. Studies have delved into optimizing catalytic systems to enhance selectivity and yield, emphasizing the compound's role in facilitating complex industrial chemical reactions (Chansarkar, Kelkar, & Chaudhari, 2007).
Materials Science and Engineering
The chemical has been used in the synthesis of advanced materials with tailored properties. For instance, its role in generating bis(acetoxy)-terminated telechelic poly(butadiene) through ring-opening metathesis polymerization opens up pathways for creating polymers with controlled molecular weights and microstructures, essential for material engineering and nanotechnology (Bielawski, Scherman, & Grubbs, 2001).
Safety And Hazards
properties
IUPAC Name |
(2-but-3-enylphenyl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-4-7-11-8-5-6-9-12(11)14-10(2)13/h3,5-6,8-9H,1,4,7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLAZUMDGXZFRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641186 |
Source
|
Record name | 2-(But-3-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Acetoxyphenyl)-1-butene | |
CAS RN |
890097-68-4 |
Source
|
Record name | 2-(But-3-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.